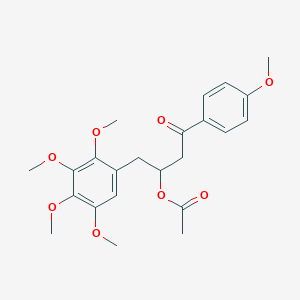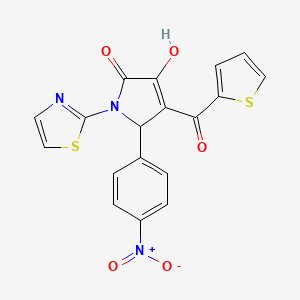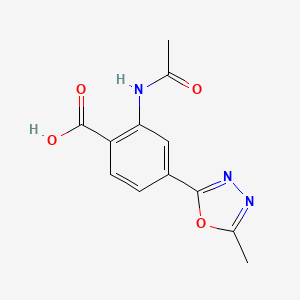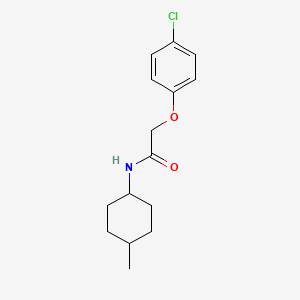
4-(4-Methoxyphenyl)-4-oxo-1-(2,3,4,5-tetramethoxyphenyl)butan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzyl chloride. The key steps in the synthesis may involve:
Aldol Condensation: Combining 4-methoxybenzaldehyde with an appropriate ketone under basic conditions to form an intermediate.
Acetylation: Introducing the acetate group using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the acetate.
Scientific Research Applications
3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with a single methoxy group, used in organic synthesis.
2,3,4,5-Tetramethoxybenzyl Chloride: A precursor in the synthesis of more complex molecules.
4-Methoxybenzoic Acid: Known for its antimicrobial properties.
Uniqueness
3-(4-METHOXYPHENYL)-3-OXO-1-(2,3,4,5-TETRAMETHOXYBENZYL)PROPYL ACETATE is unique due to its combination of multiple methoxy groups and an acetate functional group, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit.
Properties
Molecular Formula |
C23H28O8 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-4-oxo-1-(2,3,4,5-tetramethoxyphenyl)butan-2-yl] acetate |
InChI |
InChI=1S/C23H28O8/c1-14(24)31-18(13-19(25)15-7-9-17(26-2)10-8-15)11-16-12-20(27-3)22(29-5)23(30-6)21(16)28-4/h7-10,12,18H,11,13H2,1-6H3 |
InChI Key |
RPEPEIFMCYJYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1=CC(=C(C(=C1OC)OC)OC)OC)CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11061502.png)
![5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11061511.png)
![2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11061517.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061527.png)
![1-Methyl-5-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazole](/img/structure/B11061534.png)
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061535.png)
![6-(4-Bromo-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061542.png)
![3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone](/img/structure/B11061556.png)

![1-[4-(Hexyloxy)phenyl]-3-(4-methoxypiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11061564.png)
![11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11061566.png)
![3-(4-Tert-butylphenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11061568.png)
